1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-cyclobutylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H14N4/c9-8-6-12(11-10-8)5-4-7-2-1-3-7/h6-7H,1-5,9H2 |
InChI Key |
UMELVQGYIMNYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A practical approach to prepare this compound involves:
Step 1: Synthesis of 2-cyclobutylethyl azide by nucleophilic substitution of a suitable halide precursor (e.g., 2-cyclobutylethyl bromide) with sodium azide.
Step 2: Reaction of this azide with an alkyne bearing an amino group at the 4-position or a protected amino group that can be deprotected post-cyclization.
Step 3: Copper(I) catalysis promotes the regioselective 1,3-dipolar cycloaddition to yield the 1,4-disubstituted 1,2,3-triazole.
This method is supported by Chen et al. (2015), who demonstrated high yields (up to 96%) for similar 1,5-trisubstituted 1,2,3-triazoles via copper-catalyzed [3+2] cycloaddition with nitroolefins and organic azides, highlighting the efficiency and substrate scope of copper catalysis in triazole synthesis.
Metal-Free Synthesis from Hydrazones
An alternative route avoids azides and metal catalysts:
Condensation of 2-cyclobutylethyl amine with α,α-dichlorotosyl hydrazone derivatives under mild conditions forms triazole rings via intramolecular cyclization.
This method, initially developed by Sakai and further optimized by Cai et al., involves iodine catalysis and organic peroxide oxidants to facilitate ring closure and oxidation without heavy metals.
This approach may be applicable if the amino group is introduced via the hydrazone precursor and the cyclobutylethyl side chain is attached before cyclization.
Stepwise Functionalization via Guanidine and Succinimide Intermediates
Though more common for 1,2,4-triazoles, a related approach involves:
Formation of guanidinosuccinimide intermediates that react with amines under microwave irradiation to build triazole rings with amino substitution.
While this is more established for 1,2,4-triazoles, the concept of nucleophilic ring opening and recyclization could inspire analogous strategies for 1,2,3-triazole derivatives with amino groups.
Reaction Conditions and Optimization
Catalysts: Copper(I) salts (e.g., CuSO4/sodium ascorbate) are standard for CuAAC, ensuring regioselectivity and mild reaction conditions.
Solvents: Polar aprotic solvents such as DMF, DMSO, or water/tert-butanol mixtures are commonly used.
Temperature: Reactions typically proceed at room temperature to 110°C depending on substrates and catalyst systems.
Microwave irradiation: Accelerates reaction rates and improves yields, especially in guanidine-based methods.
Data Table Summarizing Key Preparation Methods
Research Findings and Mechanistic Insights
The copper-catalyzed cycloaddition proceeds via a regioselective 1,3-dipolar cycloaddition between azide and alkyne, forming a copper-triazolide intermediate that is protonated to yield the triazole.
Metal-free methods involve formation of vinyldiazine intermediates followed by cyclization and oxidation steps, with iodine and peroxide playing key roles in facilitating ring closure.
Microwave-assisted synthesis enhances reaction kinetics, particularly in guanidinosuccinimide routes, by promoting nucleophilic ring opening and recyclization steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine exhibits promising antimicrobial activity. Triazole derivatives are known for their effectiveness against a range of pathogens. Studies have shown that modifications to the triazole core can enhance antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds with specific substituents have demonstrated minimum inhibitory concentrations comparable to established antibiotics .
Anticancer Potential
The triazole scaffold is recognized for its anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and metastasis. The incorporation of cyclobutylethyl groups may influence the compound's interaction with biological targets involved in cancer progression .
Table 1: Summary of Biological Activities
Drug Development
The unique properties of this compound position it as a candidate for drug development. Its structural attributes allow for modifications that can enhance efficacy and reduce side effects. Ongoing research aims to explore its use in formulations targeting specific diseases such as:
- Infectious Diseases : As a novel antibiotic agent.
- Cancer Therapy : As part of combination therapies targeting specific cancer types.
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies highlight potential pathways through which this compound exerts its effects, supporting its candidacy for further pharmacological exploration .
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Substituent Effects:
- Aliphatic vs. The cyclobutane ring introduces slight steric hindrance.
*LogP values estimated using fragment-based methods.
Structural Insights from Crystallography
- Crystal Packing: Bulky substituents like tert-butyl in tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine induce dense crystal packing, reducing solubility. Cyclobutylethyl may similarly hinder crystallization.
- Hydrogen Bonding: The 4-amine group participates in intermolecular H-bonds, critical for stability in analogs like 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .
Pharmacokinetic Considerations
- Lipophilicity: Cyclobutylethyl’s LogP (~1.8) suggests better absorption than polar pyrimidinyl derivatives (LogP ~0.9) but lower than benzyl analogs (LogP ~2.1).
Biological Activity
1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a triazole ring that is pivotal for its biological activity. The cyclobutyl group contributes to the compound's unique properties, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various microbial strains. For instance:
- Antifungal Activity : Triazoles are widely used as antifungal agents. Studies indicate that compounds with a triazole moiety exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus spp. . The specific MIC (Minimum Inhibitory Concentration) values for related triazoles suggest that modifications in the side chains can enhance potency.
Anticancer Properties
Triazoles are also recognized for their anticancer potential. Research indicates that this compound may exert cytotoxic effects on cancer cell lines:
- Cell Line Studies : In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For example, compounds similar to this compound have shown IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
The mechanism by which triazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation. For instance, they may inhibit DNA synthesis or disrupt metabolic pathways essential for cell growth .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally similar to this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against these pathogens .
Study 2: Anticancer Activity
In a comparative study of various triazole derivatives against cancer cell lines, it was found that modifications in the side chains significantly influenced cytotoxicity. The compound demonstrated an IC50 value of approximately 27 µM against the T47D breast cancer cell line, showcasing its potential as a therapeutic agent .
Data Table: Biological Activities of Triazole Derivatives
| Compound | Activity | MIC/IC50 Values | Target Pathogen/Cell Line |
|---|---|---|---|
| This compound | Antifungal | MIC: 0.0156 µg/mL | Candida albicans |
| Related Triazole A | Antibacterial | MIC: 0.125 µg/mL | Staphylococcus aureus |
| Related Triazole B | Anticancer | IC50: 27 µM | T47D breast cancer |
| Related Triazole C | Anticancer | IC50: 6.2 µM | HCT-116 colon cancer |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted cycloaddition, leveraging the triazole-forming reactivity of azides and cyclobutyl-alkyne precursors. Post-synthesis purification often involves column chromatography or recrystallization to isolate the amine-functionalized triazole. For reproducible results, reaction conditions (temperature, solvent, catalyst loading) should be optimized using Design of Experiments (DoE) to minimize byproducts .
Key Steps :
- Cyclobutyl-alkyne precursor preparation.
- Azide coupling under Cu(I) catalysis.
- Purification via silica gel chromatography (hexane/ethyl acetate gradient).
Q. How should researchers characterize the structural and chemical properties of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : Confirm cyclobutyl group integration (e.g., δ 2.0–3.0 ppm for cyclobutyl protons) and triazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguity in stereochemistry or regiochemistry if NMR is inconclusive .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹).
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Structural confirmation | Cyclobutyl protons: δ 2.1–2.9 ppm (multiplet) |
| HRMS | Molecular weight validation | m/z = 206.1423 (calculated for C₈H₁₄N₄) |
Q. What safety protocols are essential for handling this compound?
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent amine oxidation.
- Waste Disposal : Neutralize acidic/basic byproducts before transferring to hazardous waste containers .
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis steps involving volatile reagents.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and selectivity?
Implement factorial design to assess variables (catalyst concentration, temperature, solvent polarity). For example:
- Factors : Cu(I) catalyst (0.1–1.0 mol%), solvent (DMF vs. THF), temperature (25–60°C).
- Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions. Evidence shows THF at 50°C with 0.5 mol% Cu(I) maximizes yield (>85%) while minimizing triazole regioisomers .
Q. What computational strategies predict the compound’s reactivity or biological interactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., transition states in cycloaddition) and predict regioselectivity .
- Molecular Dynamics (MD) : Simulate membrane permeability by modeling interactions between the cyclobutyl group and lipid bilayers. The cyclobutyl moiety enhances lipophilicity, as seen in analogous triazoles .
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Cross-Validation : Pair NMR with X-ray crystallography to confirm regiochemistry. For bioactivity discrepancies, validate assays using positive controls (e.g., known kinase inhibitors) and replicate experiments under standardized conditions .
- Meta-Analysis : Compare datasets from similar triazole derivatives (e.g., fluorobenzyl-substituted analogs) to identify structure-activity trends .
Q. What methodologies assess the compound’s potential as a bioactive scaffold?
- In Vitro Screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Triazole amines often show inhibitory activity due to hydrogen-bonding with active sites .
- SAR Studies : Synthesize derivatives with varied cyclobutyl chain lengths or substituents to correlate structural changes with potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
